4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester 4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 80081-75-0
VCID: VC11682451
InChI: InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-6-5-9(18-2)7-13(10)19-3/h5-7H,4,8H2,1-3H3
SMILES: CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC
Molecular Formula: C14H16O6
Molecular Weight: 280.27 g/mol

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester

CAS No.: 80081-75-0

Cat. No.: VC11682451

Molecular Formula: C14H16O6

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester - 80081-75-0

Specification

CAS No. 80081-75-0
Molecular Formula C14H16O6
Molecular Weight 280.27 g/mol
IUPAC Name ethyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
Standard InChI InChI=1S/C14H16O6/c1-4-20-14(17)12(16)8-11(15)10-6-5-9(18-2)7-13(10)19-3/h5-7H,4,8H2,1-3H3
Standard InChI Key BEWULQFJCCQQIU-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC
Canonical SMILES CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 2,4-dimethoxyphenyl group with a 2,4-dioxobutanoate ethyl ester moiety. The phenyl ring’s methoxy substitutions at positions 2 and 4 introduce electron-donating effects, influencing reactivity in electrophilic aromatic substitution and coordination chemistry. The butyric acid ethyl ester chain contains two ketone groups at the 2- and 4-positions, conferring polarity and enabling nucleophilic attacks at the carbonyl carbons. The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic protocols .

Key Structural Data

PropertyValueSource
Molecular FormulaC14H16O6\text{C}_{14}\text{H}_{16}\text{O}_{6}
Molecular Weight280.27 g/mol
IUPAC NameEthyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
SMILESCCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)OC)OC
InChIKeyBEWULQFJCCQQIU-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Critical Reaction Parameters

  • Solvent System: MTBE with controlled thinner ratios ensures reagent solubility while suppressing byproduct formation .

  • Temperature: Grignard reactions proceed at 30–60°C, balancing activation energy and thermal stability .

  • Molar Ratios: A 1:5 molar ratio of MTBE to β-bromophenylethane optimizes magnesium utilization .

Esterification and Functionalization

Physicochemical Properties

Solubility and Stability

The compound’s ethyl ester group enhances lipophilicity, rendering it soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. The methoxy groups contribute to steric hindrance, potentially stabilizing the molecule against hydrolysis under ambient conditions .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at ~1740 cm1^{-1} (ester C=O) and ~1680 cm1^{-1} (ketone C=O).

  • NMR: 1H^1\text{H} NMR would show signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and ethyl group protons (δ 1.2–4.2 ppm).

Applications in Pharmaceutical Synthesis

Intermediate for ACE Inhibitors

Dioxobutanoate esters are pivotal in synthesizing angiotensin-converting enzyme (ACE) inhibitors like lisinopril and benazepril . The ketone groups in 4-(2,4-dimethoxy-phenyl)-2,4-dioxo-butyric acid ethyl ester can undergo reductive amination or condensation reactions to form heterocyclic moieties essential for ACE inhibition .

Building Block for Heterocycles

The compound’s α,β-diketone structure enables cyclocondensation with hydrazines or ureas to yield pyrazoles and pyrimidines, respectively—scaffolds prevalent in antiviral and anticancer agents.

Related Compounds and Structural Analogues

Compound NameCAS No.Molecular FormulaKey Differences
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate35322-20-4C13H14O5\text{C}_{13}\text{H}_{14}\text{O}_{5}Single methoxy at para position
Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate70909-46-5C14H16O6\text{C}_{14}\text{H}_{16}\text{O}_{6}Methoxy groups at 3,4 positions
2,4-Dioxo-4-phenyl-butyric acid ethyl esterN/AC12H12O4\text{C}_{12}\text{H}_{12}\text{O}_{4}No methoxy substitutions

Structural variations influence electronic properties and bioactivity. For example, para-methoxy analogues exhibit altered metabolic stability compared to ortho/meta-substituted derivatives .

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